molecular formula C12H16FNO2S B5793352 1-[(4-fluorophenyl)sulfonyl]azepane

1-[(4-fluorophenyl)sulfonyl]azepane

Cat. No.: B5793352
M. Wt: 257.33 g/mol
InChI Key: LFHJMKICHBXICL-UHFFFAOYSA-N
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Description

1-[(4-fluorophenyl)sulfonyl]azepane is a chemical compound that belongs to the class of azepane sulfonamides. This compound has gained significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.

Scientific Research Applications

1-[(4-fluorophenyl)sulfonyl]azepane has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and neurological disorders. In biochemistry, it has been used as a tool for studying protein-protein interactions and enzyme inhibition. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(4-fluorophenyl)sulfonyl]azepane is not fully understood. However, it is believed that this compound acts by inhibiting specific enzymes or proteins in the body, leading to the modulation of various biological pathways. For example, studies have shown that this compound can inhibit the activity of histone deacetylases, leading to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific biological pathway that is being modulated. For example, in cancer cells, this compound has been shown to induce apoptosis and inhibit cell proliferation. In diabetes, it has been shown to improve insulin sensitivity and reduce glucose levels. In neurological disorders, it has been shown to improve cognitive function and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[(4-fluorophenyl)sulfonyl]azepane in lab experiments is its high potency and specificity towards certain biological targets. This allows researchers to study specific biological pathways with high precision and accuracy. However, one of the main limitations of using this compound is its toxicity towards certain cell types. Therefore, careful consideration should be taken when designing experiments involving this compound.

Future Directions

There are several future directions for the study of 1-[(4-fluorophenyl)sulfonyl]azepane. One direction is the further optimization of its chemical structure to improve its potency and selectivity towards specific biological targets. Another direction is the study of its potential applications in other fields, such as materials science and nanotechnology. Additionally, the development of new methods for the synthesis of this compound could lead to the discovery of novel derivatives with unique properties. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could lead to its potential use as a therapeutic agent in the future.
Conclusion:
In conclusion, this compound is a promising compound with potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its derivatives for the development of novel therapeutics and materials.

Synthesis Methods

The synthesis of 1-[(4-fluorophenyl)sulfonyl]azepane can be achieved through several methods. One of the most common methods is the reaction between 4-fluorobenzenesulfonyl chloride and azepane in the presence of a base such as triethylamine. This reaction yields this compound as a white solid with a high yield. Other methods include the use of different reagents and solvents, such as DMF, DMSO, and pyridine.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO2S/c13-11-5-7-12(8-6-11)17(15,16)14-9-3-1-2-4-10-14/h5-8H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFHJMKICHBXICL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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